Ethanediperoxoic acid

Description

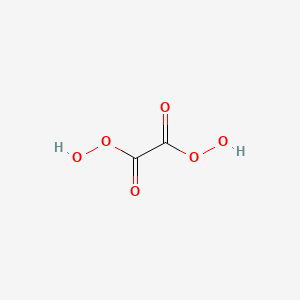

Ethanediperoxoic acid, also known as peroxalic acid, is an organic compound with the molecular formula C₂H₂O₆ (monoisotopic mass: 122.0343 g/mol). Its structure comprises two peroxide (-O-O-) groups bridging two carboxylic acid (-COOH) moieties, forming HOOC-O-O-COOH . This configuration confers high reactivity due to the instability of the peroxide bonds, making it a potent oxidizing agent.

This compound is primarily studied in theoretical and applied contexts, such as its role as an intermediate in chemiluminescent reactions involving 1,2-dioxetanedione. These reactions are critical in analytical chemistry for detecting trace compounds . Computational studies highlight its hydrogen-bonded conformers, which stabilize its structure in the gas phase .

Properties

CAS No. |

5796-84-9 |

|---|---|

Molecular Formula |

C2H2O6 |

Molecular Weight |

122.03 g/mol |

IUPAC Name |

ethanediperoxoic acid |

InChI |

InChI=1S/C2H2O6/c3-1(7-5)2(4)8-6/h5-6H |

InChI Key |

ADRVRLIZHFZKFE-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)OO)OO |

Canonical SMILES |

C(=O)(C(=O)OO)OO |

Synonyms |

peroxyoxalate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to ethanediperoxoic acid, with key differences in stability, reactivity, and applications:

Di-tert-butyl Peroxyoxalate (C₁₀H₁₈O₆)

- Structure : An ester derivative of this compound, where the acidic hydrogens are replaced by bulky tert-butyl groups [(CH₃)₃CO] .

- Molecular Weight : 234.248 g/mol, significantly higher than the parent acid.

- Properties :

- Applications : Preferred over pure this compound in industrial settings due to reduced explosion risk .

Ethaneperoxoic Acid, 1,1-Dimethylpropyl Ester (CAS 690-83-5)

- Structure: Another ester variant with a branched alkyl chain (1,1-dimethylpropyl group).

- Regulatory scrutiny suggests higher toxicity or environmental persistence compared to tert-butyl analogs .

Mixture with Acetic Acid and Hydrogen Peroxide (CAS 61116-07-2)

- Composition : Combines ethaneperoxoic acid with acetic acid (CH₃COOH) and hydrogen peroxide (H₂O₂).

- Synergistic Effects : The mixture leverages the oxidizing power of all three components, enhancing efficacy in bleaching or disinfection applications .

- Applications : Used in formulations requiring controlled release of reactive oxygen species, contrasting with pure this compound’s rapid decomposition .

Peroxydicarbonic Acid (C₂O₆H₂)

- Structure : Contains two peroxide groups but lacks carboxylic acid moieties, forming HO-O-O-C-O-O-OH .

- Reactivity : More thermally unstable than this compound due to the absence of stabilizing carboxyl groups.

- Theoretical Relevance : Studied for its radical intermediates in decomposition pathways .

Data Table: Comparative Analysis

*Formula estimated based on structural analogy.

Research Findings and Stability Trends

- Thermal Stability :

- Radical Intermediates :

- Chemiluminescence :

- This compound’s role in 1,2-dioxetanedione reactions is distinct from esters, which lack the acidic protons necessary for intermediate formation .

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s atmospheric interactions?

- Methodological Answer : Publish raw data (e.g., spectral files, kinetic traces) in open repositories (Zenodo, Figshare). Detailed metadata (instrument calibration dates, solvent batch numbers) is mandatory. Collaborative cross-validation across labs using standardized protocols (e.g., IUPAC guidelines) minimizes instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.